molecular formula C6H11N3O B13643579 1-(methoxymethyl)-3-methyl-1H-pyrazol-4-amine

1-(methoxymethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13643579
M. Wt: 141.17 g/mol
InChI Key: YECIUASRNMCNJT-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methoxymethyl group at the 1-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methyl-1H-pyrazol-4-amine with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Methoxymethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxymethyl and methyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(Methoxymethyl)-1H-pyrazole: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the methoxymethyl group at the 1-position.

    1-(Methoxymethyl)-3-methyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness: 1-(Methoxymethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both methoxymethyl and methyl groups on the pyrazole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(methoxymethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C6H11N3O/c1-5-6(7)3-9(8-5)4-10-2/h3H,4,7H2,1-2H3

InChI Key

YECIUASRNMCNJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)COC

Origin of Product

United States

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